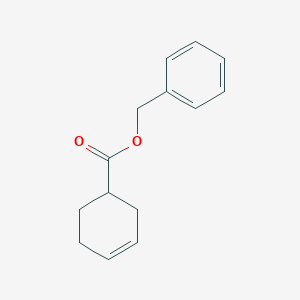

Benzyl 3-cyclohexene-1-carboxylate

概要

説明

Benzyl 3-cyclohexene-1-carboxylate is a chemical compound with the molecular formula C14H16O2 . It has a molecular weight of 216.27 g/mol . The IUPAC name for this compound is benzyl cyclohex-3-ene-1-carboxylate .

Molecular Structure Analysis

The compound has a total of 33 bonds, including 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ester . The InChIKey for this compound is MJEQUKHBEDFOSW-UHFFFAOYSA-N .Chemical Reactions Analysis

A new bacterial carboxylesterase (CarEst3) was identified by genome mining and found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM . CarEst3 displayed a high substrate tolerance and a stable catalytic performance .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 26.3 Ų and a complexity of 252 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 216.115029749 g/mol .科学的研究の応用

Biochemical Metabolism

The metabolism of benzoate and related cyclohexene carboxylates by microorganisms has been a subject of study, providing insights into anaerobic degradation pathways. Research by Elshahed et al. (2001) elucidates the metabolism of cyclohex-1-ene carboxylate and cyclohexane carboxylate by "Syntrophus aciditrophicus" in cocultures with hydrogen-using microorganisms, demonstrating the biochemical transformations and enzymatic activities involved in these processes (Elshahed et al., 2001).

Organic Synthesis and Catalysis

In the realm of organic synthesis, cyclohexene derivatives are key intermediates for the synthesis of complex organic molecules. For instance, the photo-induced addition of acetic acid to cyclohexene derivatives has been studied by Leong et al. (1973), offering a pathway to synthesize acetoxycyclohexanecarboxylates, which are useful intermediates in organic synthesis (Leong et al., 1973).

Environmental Biotechnology

Keith et al. (1952) explored the anaerobic decomposition of benzoic acid, identifying cyclohexene and cyclohexane carboxylic acids as intermediates. This research has implications for understanding the biodegradation of aromatic compounds in anaerobic environments, contributing to the development of bioremediation strategies (Keith et al., 1952).

Advanced Materials

The synthesis and transformations of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid, as described by Gómez-Sánchez and Marco-Contelles (2005), highlight the application of cyclohexene derivatives in producing materials with potential applications in medicinal chemistry and material science (Gómez-Sánchez & Marco-Contelles, 2005).

Chemical Reaction Mechanisms

Studies on the oxidation of cyclohexane and related compounds provide insights into the mechanisms of chemical transformations. For instance, Lemaire et al. (2001) investigated the low-temperature pathways leading to benzene from cyclohexane, revealing important details about oxidation and auto-ignition processes relevant to combustion chemistry and environmental sciences (Lemaire et al., 2001).

将来の方向性

The enantioselective hydrolysis of 4.0 M (560 g·L-1) rac-CHCM was accomplished, yielding (S)-CHCM with a >99% ee, a substrate to catalyst ratio of 1400 g·g-1, and a space-time yield of 538 g·L-1·d-1 . This suggests potential for further exploration and application in the field of organic synthesis .

特性

IUPAC Name |

benzyl cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEQUKHBEDFOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452170 | |

| Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-cyclohexene-1-carboxylate | |

CAS RN |

91503-67-2 | |

| Record name | Benzyl (+/-)-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

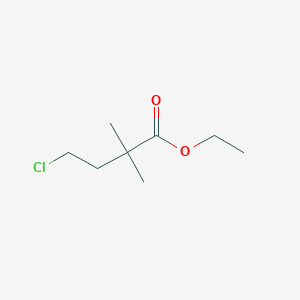

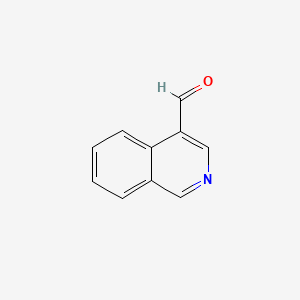

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)